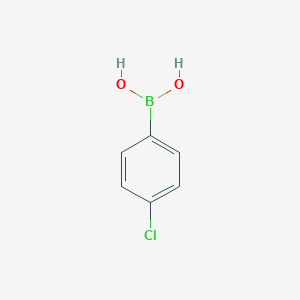

4-Chlorophenylboronic acid

Overview

Description

4-Chlorophenylboronic acid (4-CPBA, C₆H₆BClO₂; CAS 1679-18-1) is a boronic acid derivative featuring a chlorine substituent at the para position of the benzene ring. It is widely employed in Suzuki-Miyaura cross-coupling reactions, co-crystallization studies, and as a precursor in pharmaceutical synthesis. Its molecular weight is 156.37 g/mol, and it exhibits a melting point of ~291°C in pure form . The chlorine atom imparts moderate electron-withdrawing effects, influencing its reactivity and interactions in catalytic systems and supramolecular assemblies.

Preparation Methods

4-Chlorophenylboronic acid can be synthesized through several methods:

Catalytic Borylation: This method involves the use of a palladium catalyst to facilitate the borylation of aryl halides.

Organolithium Reagents: This method involves the reaction of organolithium reagents with boron-containing compounds.

Grignard Reagents: This method involves the reaction of Grignard reagents with boron-containing compounds.

Chemical Reactions Analysis

3.1. Suzuki Coupling Reaction

The Suzuki coupling reaction is one of the most prominent applications of 4-chlorophenylboronic acid. In this reaction, it couples with various aryl halides to produce biaryl compounds. The general reaction can be summarized as follows:

Where represents an aryl halide and is the boronic acid.

Example Reaction

In a study, 1-chloro-2-nitrobenzene was coupled with this compound using a palladium catalyst, yielding a product with an efficiency of approximately 79% within a short reaction time .

3.2. Oxidative Hydrolysis

This compound can undergo oxidative hydrolysis where it reacts with oxidizing agents in the presence of water to yield phenolic compounds. The mechanism typically involves the formation of boronate esters which are then hydrolyzed:

This reaction has been shown to proceed efficiently in various solvents, with acetic acid providing high yields (up to 95%) of the corresponding phenol .

3.3. Baeyer-Villiger Oxidation

In some cases, this compound can also participate in Baeyer-Villiger oxidation reactions, leading to the formation of esters or ketones depending on the substrate and conditions used .

Scientific Research Applications

4Chlorophenylboronic acid is a critical reagent in several catalytic processes, particularly in cross-coupling reactions. Its boronic acid functionality allows it to participate in various organic transformations.

Applications Include:

- Suzuki-Miyaura Coupling: 4ClB is widely used in Suzuki coupling reactions to synthesize biaryls from aryl halides and boronic acids. This method is essential for creating complex organic molecules used in pharmaceuticals .

- Palladium-Catalyzed Reactions: It serves as a ligand or substrate in palladium-catalyzed direct arylation and cyclopalladation processes, facilitating the formation of carbon-carbon bonds .

- Copper-Mediated Reactions: The compound is also involved in copper-catalyzed reactions, enhancing the efficiency of fluoroalkylation and other transformations without the need for ligands .

Medicinal Chemistry

In medicinal chemistry, 4ClB's role extends beyond synthesis; it is also utilized in drug formulation and development.

Case Studies:

- Drug Delivery Systems: The incorporation of 4ClB into drug delivery systems has shown promise in improving the pharmacokinetics of certain medications by modifying their solubility profiles .

- Targeted Drug Design: Its ability to form stable complexes with biologically relevant molecules makes it a candidate for targeted drug design strategies aimed at enhancing therapeutic efficacy against diseases such as Alzheimer's and other cognitive impairments .

Mechanism of Action

The mechanism of action of 4-Chlorophenylboronic acid primarily involves its role as a Lewis acid. It can form complexes with various nucleophiles, facilitating a range of chemical reactions . In the Suzuki-Miyaura coupling reaction, it participates in the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

4-CPBA demonstrates distinct reactivity compared to other arylboronic acids in cross-coupling reactions. For example:

- Suzuki-Miyaura Coupling : In the synthesis of 3,4-diaryl-2,5-dichlorothiophenes, 4-CPBA achieved a 70% yield , outperforming 3,5-dimethylphenylboronic acid (53%) but underperforming compared to 4-(methylthio)phenylboronic acid (74%) (Table 1) . This highlights the role of substituent electronic effects: electron-withdrawing groups (e.g., -Cl) enhance oxidative addition with palladium catalysts, while electron-donating groups (e.g., -SMe) improve transmetallation efficiency.

Table 1. Yields of 3,4-Diaryl-2,5-Dichlorothiophenes Using Different Boronic Acids

| Entry | Arylboronic Acid | Yield (%) |

|---|---|---|

| 1 | 3,5-Dimethylphenylboronic acid | 53 |

| 2 | 4-Methoxyphenylboronic acid | 65 |

| 3 | 4-CPBA | 70 |

| 4 | 4-(Methylthio)phenylboronic acid | 74 |

Co-Crystallization Behavior

4-CPBA forms co-crystals with pharmaceuticals like caffeine, theophylline, and nitrofurazone, exhibiting distinct thermal properties compared to parent compounds:

- Caffeine Co-Crystal : The co-crystal melts at ~102°C, significantly lower than pure caffeine (237°C) or 4-CPBA (291°C), indicating weakened intermolecular forces in the co-crystal lattice .

- Nitrofurazone Co-Crystal : The co-crystal shows endothermic peaks at 58°C and 107°C, attributed to structural reorganization, whereas pure nitrofurazone sublimes at 238°C .

Table 2. Thermal Properties of 4-CPBA Co-Crystals

| Co-Crystal Partner | Melting Point (°C) | Key Thermal Events |

|---|---|---|

| Caffeine | ~102 | Endothermic at 66–102°C |

| Theophylline | ~240 | Exothermic at 238°C |

| Nitrofurazone | 58–107 | Endothermic/exothermic transitions |

Electronic and Steric Effects

- vs. 4-Fluorophenylboronic Acid : The stronger electron-withdrawing effect of -Cl (compared to -F) enhances 4-CPBA’s stability in basic conditions but reduces its solubility in polar solvents.

- vs. 4-Bromophenylboronic Acid : Despite similar electronic profiles, 4-CPBA avoids competing debromination side reactions common in brominated analogs during cross-couplings .

Application in Sensing

4-CPBA exhibits unique fluorescence modulation in single-walled carbon nanotube (SWNT) sensors. Unlike 4-cyanophenylboronic acid (which causes a red shift), 4-CPBA shows a turn-on fluorescence response upon glucose binding due to disrupted photoinduced electron transfer . This property is attributed to its para-substituted hydrophobicity and moderate electron-withdrawing capacity.

Key Research Findings

Batch Variability : Commercial 4-CPBA batches often contain variable boroxine impurities, impacting enantiomeric excess (ee) and yield in asymmetric reactions .

Catalytic Limitations : While effective in palladium systems, 4-CPBA performs poorly with heteroarylzinc or magnesium reagents, necessitating alternative coupling strategies .

Thermal Stability : Pure 4-CPBA undergoes negligible decomposition below 290°C, making it suitable for high-temperature syntheses .

Biological Activity

4-Chlorophenylboronic acid (4-ClPhBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various therapeutic contexts, supported by relevant data tables and case studies.

Overview of this compound

This compound is characterized by the presence of a chlorophenyl group attached to a boronic acid moiety. This structure allows it to participate in various chemical interactions, making it a versatile compound in drug design and development.

Antibacterial Activity

Research has demonstrated that 4-ClPhBA exhibits significant antibacterial properties. A study reported moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects observed against other bacterial strains. The antibacterial efficacy is attributed to its ability to inhibit urease activity, which plays a crucial role in bacterial survival .

Anticancer Properties

4-ClPhBA has shown promise as an anticancer agent. It functions as a proteasome inhibitor, effectively halting the progression of the cell cycle at the G2/M phase in cancer cells. This mechanism leads to growth inhibition, particularly noted in U266 cells, indicating its potential as a lead compound in cancer therapy .

Table 1: Summary of Anticancer Studies Involving this compound

| Study Focus | Cell Line | Mechanism of Action | Result |

|---|---|---|---|

| Proteasome inhibition | U266 | G2/M phase arrest | Growth inhibition observed |

| Combination therapy with bortezomib | Aggressive lymphomas | Overcoming drug resistance | Completed Phase 1 & 2 trials |

Antiviral Activity

In addition to its antibacterial and anticancer properties, 4-ClPhBA has been investigated for its antiviral potential. It has been co-crystallized with various antiviral drugs like aciclovir, enhancing the pharmacological profile of these drugs through improved solubility and stability .

The biological activity of 4-ClPhBA can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits key enzymes such as urease and proteasomes, which are critical for bacterial survival and cancer cell proliferation.

- Molecular Interactions : The boronic acid group facilitates reversible covalent bonding with diols, enhancing interaction with biomolecules like proteins and nucleic acids.

- Co-crystallization Effects : The formation of co-crystals with other pharmaceutical agents can modify their release profiles and enhance therapeutic efficacy .

Case Studies

- Antibacterial Screening : A study conducted on synthesized derivatives of boronic acids, including 4-ClPhBA, showed strong antibacterial activity against Salmonella typhi. The compounds were screened for their ability to inhibit bacterial growth and were found to be effective against multiple strains .

- Cancer Therapy Trials : Clinical trials involving combination therapies using bortezomib and other agents alongside 4-ClPhBA have shown promising results in managing aggressive lymphomas, indicating its potential role in oncology .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-chlorophenylboronic acid relevant to experimental design?

Answer: this compound (C₆H₆BClO₂) has distinct physicochemical properties critical for experimental design:

- Melting Point : 284–289°C, indicating thermal stability under high-temperature reactions .

- Water Solubility : 2.5 g/100 mL, necessitating polar aprotic solvents (e.g., methanol, DMF) for homogeneous reactions .

- LogP : 0.0198, suggesting moderate hydrophilicity for partitioning studies .

- Density : 1.32 g/cm³, relevant for solvent selection in crystallization .

- Acidity (pKa) : ~8.39, influencing reactivity in Suzuki-Miyaura couplings at basic pH .

Methodological Tip : Pre-dry the compound at 60°C for 2 hours to remove moisture before use in anhydrous reactions .

Q. How is this compound synthesized, and what factors affect yield?

Answer: A common synthesis route involves reacting 4-chlorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis (yield: ~97%) . Key factors:

- Reagent Purity : Use anhydrous 1,3-propanediol to avoid side reactions with water .

- Temperature Control : Maintain 0–5°C during Grignard reagent addition to prevent decomposition .

- Workup : Acidic hydrolysis (HCl) ensures complete boronate ester cleavage .

Data Contradiction Note : Yields may vary due to residual anhydride content (e.g., 97–114% purity by titration), requiring post-synthesis NMR validation .

Q. What safety protocols are essential for handling this compound?

Answer:

- Hazard Classification : Acute toxicity (Oral, Dermal: Category 4; H302, H315, H319) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

- Storage : Keep in airtight containers at 4°C in a dark, ventilated area to prevent oxidation .

Advanced Research Questions

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions?

Answer: The compound is widely used in aryl-aryl bond formation. Key parameters:

- Catalyst System : Pd(PPh₃)₄ (0.5–2 mol%) with K₂CO₃ in DME/H₂O (3:1) at 85°C yields biphenyl derivatives (e.g., 63–92% yields) .

- Substrate Scope : Reacts efficiently with electron-deficient aryl halides but shows reduced activity with sterically hindered partners .

- Byproduct Management : Use degassed solvents to minimize boroxine formation .

Optimization Strategy : Adjust ligand-to-palladium ratios (e.g., 1:1 for Pd(OAc)₂) to enhance turnover in heterocyclic syntheses .

Q. How can researchers resolve contradictions in catalytic activity data for this compound?

Answer: Discrepancies in reported catalytic efficiency often stem from:

- Anhydride Content : Commercial samples may contain varying anhydride levels (e.g., 3–10%), affecting stoichiometry. Characterize via ¹¹B NMR .

- Moisture Sensitivity : Hydrolytic decomposition under humid conditions alters reactivity. Use Karl Fischer titration to verify water content (<0.1%) .

- Substrate Purity : Trace halides in aryl partners can poison catalysts. Pre-purify via column chromatography .

Case Study : In a study synthesizing 4'-chloro-5-fluoro-biphenyl-2-amine, rigorous drying improved yield from 51% to 63% .

Q. What advanced analytical methods validate this compound’s structural and functional integrity?

Answer:

- ¹H/¹³C NMR : Confirm boronic acid proton resonance at δ 7.45–7.41 ppm (aromatic) and absence of boroxine peaks (δ 1.2–1.5 ppm) .

- FT-IR : B-O stretching at 1340–1310 cm⁻¹ and B-C at 1180 cm⁻¹ confirm functional group integrity .

- XRD : Crystallographic data (e.g., P21/c space group) validate planar boronate geometry for MOF synthesis .

Q. How is this compound applied in designing enzyme inhibitors or pharmaceuticals?

Answer: The compound serves as a key intermediate in:

- Anti-inflammatory Agents : Synthesize benzofuran-indole hybrids via Pd-catalyzed coupling (e.g., Scheme 5 in ).

- Antiviral Compounds : Used in quinolone analogues targeting alphavirus replication (51% yield in tert-phenylamine synthesis) .

- Neurotropic Inhibitors : Coupled with anthranilamides for conformational studies (IC₅₀ optimization via DFT/B3LYP modeling) .

Methodological Insight : Introduce electron-withdrawing groups (e.g., -Cl) to enhance binding affinity with target proteins (ΔG = −8.2 kcal/mol in docking studies) .

Q. What environmental and regulatory considerations apply to this compound disposal?

Answer:

- Waste Classification : Non-hazardous under DOT/IMDG but requires incineration at >1000°C to prevent boron oxide emissions .

- Neutralization : Treat aqueous waste with Ca(OH)₂ to precipitate borate salts (pH 9–10) .

- Regulatory Compliance : Follow OSHA HCS guidelines (29 CFR 1910) for labeling and SDS documentation .

Properties

IUPAC Name |

(4-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYQIZIAYYNFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO2 | |

| Record name | 4-chlorophenylboronic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168427 | |

| Record name | Benzeneboronic acid, p-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1679-18-1 | |

| Record name | (4-Chlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1679-18-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneboronic acid, p-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-chlorophenyl)metaboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROPHENYLBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB2T8N4T4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.